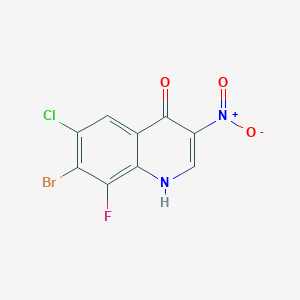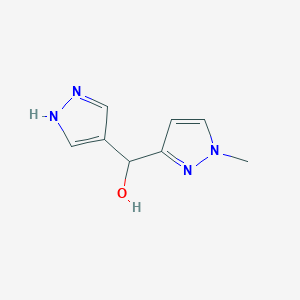
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H10N4O and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of two pyrazole rings, one of which is methylated, and a methanol group attached to the pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the reaction of (1-Methyl-1H-pyrazol-3-yl)methanol with (1H-pyrazol-4-yl)methanol in the presence of a suitable catalyst and solvent . The reaction mixture is then purified using techniques such as silica gel column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and purification techniques are scaled up for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its pyrazole rings and methanol group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-3-yl)methanol: A similar compound with only one pyrazole ring and a methanol group.
(1H-pyrazol-4-yl)methanol: Another similar compound with a single pyrazole ring and a methanol group.
Uniqueness
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of two pyrazole rings, one of which is methylated, and a methanol group
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(1-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-3-2-7(11-12)8(13)6-4-9-10-5-6/h2-5,8,13H,1H3,(H,9,10) |
InChI Key |
ZUUXHHGQZMEDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





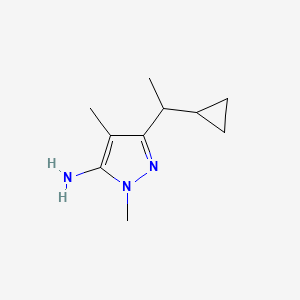
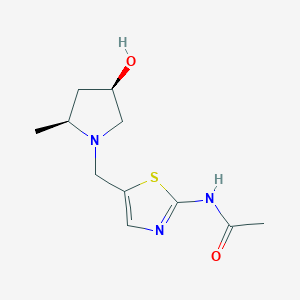
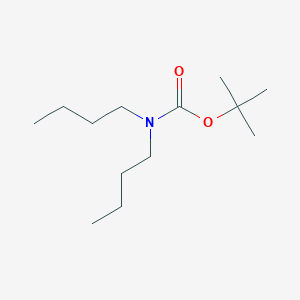
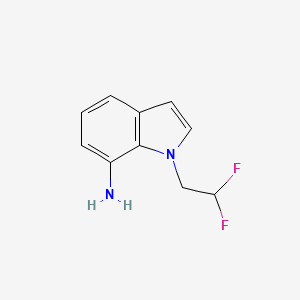
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)
![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)


![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
